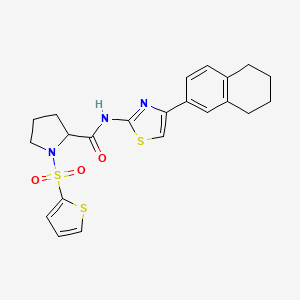

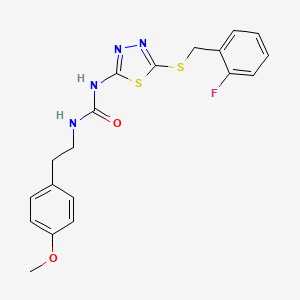

![molecular formula C23H15BrN4O2 B2808374 3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-50-0](/img/structure/B2808374.png)

3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

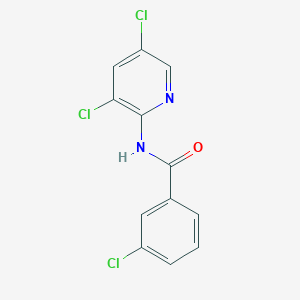

The compound “3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a nitrophenyl group, and a pyrazoloquinoline core . These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitutions, condensations, and cyclizations . The exact methods would depend on the starting materials and the specific substitutions on the pyrazoloquinoline core .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar quinoline ring system with the bromophenyl and nitrophenyl groups extending out from it .Chemical Reactions Analysis

This compound, like other similar compounds, could undergo a variety of chemical reactions. The bromine atom on the bromophenyl group could be replaced in a nucleophilic substitution reaction. The nitro group could be reduced to an amino group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has focused on the synthesis of pyrazolo[4,3-c]quinoline derivatives through various methods, emphasizing their structural uniqueness and potential for further chemical modifications. For instance, the synthesis of 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines showcases a novel method for constructing condensed pyrazole ring systems under mild conditions, offering insights into the versatility of these compounds for further chemical exploration (Qiao Ren, 2005). Another study highlighted the molecular and supramolecular structures of pyrazolo[3,4-b]quinoline derivatives, shedding light on their potential for forming stable crystalline structures with diverse biological activities (T. S. Kumara et al., 2016).

Optical and Electronic Properties

The optical and electronic properties of pyrazolo[4,3-c]quinoline derivatives have been investigated for their potential application in electroluminescent devices and organic optoelectronics. A study on optical absorption measurements and quantum-chemical simulations revealed the impact of molecular modifications on the absorption spectra, suggesting applications in light-emitting devices (E. Koścień et al., 2003).

Potential Biological Activities

While the requirement was to exclude drug use, dosage, and side effects, it's worth noting that the broader family of pyrazolo[4,3-c]quinoline derivatives has been studied for various biological activities. Research into the synthesis and evaluation of bioactive pyrazoles, including pyrazolo[3,4-b]quinoline derivatives, has pointed towards their antibacterial and antitumor properties, suggesting a potential area of application for the compound (W. Hamama et al., 2012).

Advanced Synthesis Techniques

Innovative synthesis techniques such as microwave-assisted protocols have been developed for pyrazolo[4,3-b]-quinolines, emphasizing the importance of green chemistry principles in the synthesis of these compounds. Such methods offer efficient, eco-friendly, and high-yield approaches to synthesizing these derivatives, potentially including the compound (Mandlenkosi Robert Khumalo et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrN4O2/c1-14-5-10-21-19(11-14)23-20(13-25-21)22(15-6-8-16(24)9-7-15)26-27(23)17-3-2-4-18(12-17)28(29)30/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTABCZCUNUQEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

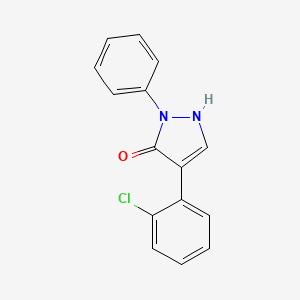

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride](/img/structure/B2808294.png)

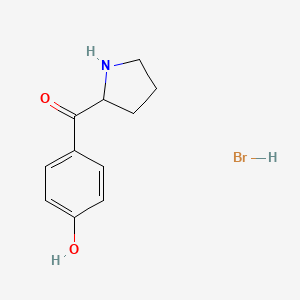

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2808299.png)

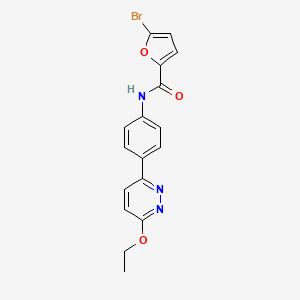

![N-(3,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2808304.png)

![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-methylimidazolidin-2-one](/img/structure/B2808305.png)

![2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2808308.png)